molecular formula C24H21N5O4 B14884315 2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl](phenyl)methyl}-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid

2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl](phenyl)methyl}-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid

Cat. No.: B14884315
M. Wt: 443.5 g/mol
InChI Key: HNRXJCZEOHTRIT-UHFFFAOYSA-N
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Description

2-{1-(2-methylphenyl)-1H-tetrazol-5-ylmethyl}-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid is a complex organic compound that features a unique combination of functional groups, including a tetrazole ring, an epoxyisoindole structure, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-(2-methylphenyl)-1H-tetrazol-5-ylmethyl}-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid typically involves multi-step organic reactions. One common approach is to start with the formation of the tetrazole ring through a cycloaddition reaction between an azide and a nitrile. The epoxyisoindole structure can be synthesized via a Diels-Alder reaction followed by epoxidation.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry techniques may be employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

2-{1-(2-methylphenyl)-1H-tetrazol-5-ylmethyl}-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve specific temperatures, pH levels, and solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the tetrazole ring .

Scientific Research Applications

2-{1-(2-methylphenyl)-1H-tetrazol-5-ylmethyl}-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{1-(2-methylphenyl)-1H-tetrazol-5-ylmethyl}-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid involves its interaction with specific molecular targets. The tetrazole ring can bind to metal ions or enzymes, inhibiting their activity. The epoxyisoindole structure may interact with biological membranes, affecting their integrity and function. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s overall bioactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{1-(2-methylphenyl)-1H-tetrazol-5-ylmethyl}-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H21N5O4

Molecular Weight

443.5 g/mol

IUPAC Name

3-[[1-(2-methylphenyl)tetrazol-5-yl]-phenylmethyl]-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid

InChI

InChI=1S/C24H21N5O4/c1-14-7-5-6-10-16(14)29-21(25-26-27-29)20(15-8-3-2-4-9-15)28-13-24-12-11-17(33-24)18(23(31)32)19(24)22(28)30/h2-12,17-20H,13H2,1H3,(H,31,32)

InChI Key

HNRXJCZEOHTRIT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C(=NN=N2)C(C3=CC=CC=C3)N4CC56C=CC(O5)C(C6C4=O)C(=O)O

Origin of Product

United States

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